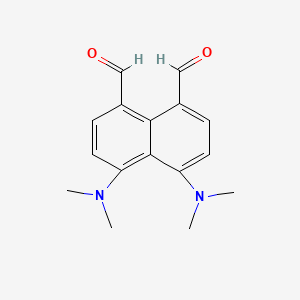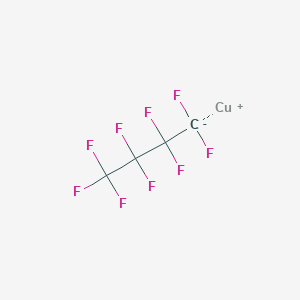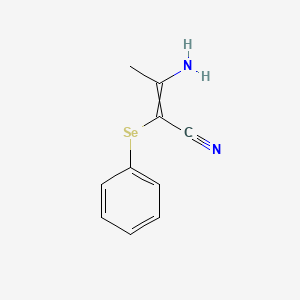
3-Amino-2-(phenylselanyl)but-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(phenylselanyl)but-2-enenitrile is an organic compound that features a unique combination of amino, phenylselanyl, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(phenylselanyl)but-2-enenitrile typically involves the reaction of 3-amino-2-butenenitrile with phenylselenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-2-(phenylselanyl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used for reducing nitriles.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.
科学的研究の応用
3-Amino-2-(phenylselanyl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(phenylselanyl)but-2-enenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The phenylselenyl group is oxidized to selenoxide, which can then undergo elimination to form a double bond.
Reduction: The nitrile group is reduced to a primary amine through nucleophilic addition of hydride ions.
Substitution: The amino group acts as a nucleophile, attacking electrophiles to form substituted products.
類似化合物との比較
Similar Compounds
3-Amino-2-butenenitrile: Lacks the phenylselenyl group, making it less versatile in certain reactions.
3-Phenylbut-2-enenitrile: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
3-Aminocrotonitrile: Similar structure but lacks the phenylselenyl group.
特性
CAS番号 |
116492-70-7 |
|---|---|
分子式 |
C10H10N2Se |
分子量 |
237.17 g/mol |
IUPAC名 |
3-amino-2-phenylselanylbut-2-enenitrile |
InChI |
InChI=1S/C10H10N2Se/c1-8(12)10(7-11)13-9-5-3-2-4-6-9/h2-6H,12H2,1H3 |
InChIキー |
RJSKFEAHYASXHG-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C#N)[Se]C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


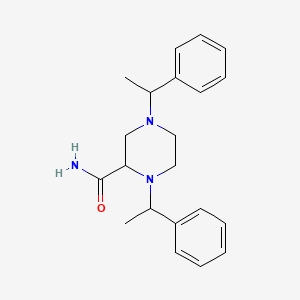
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
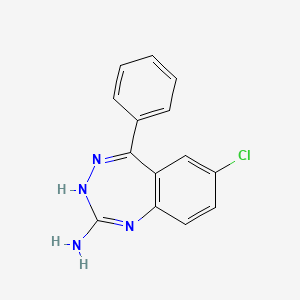

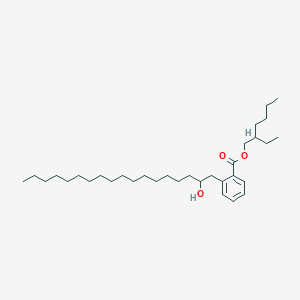
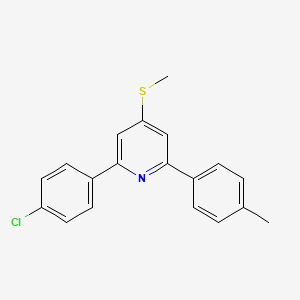
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

